molecular formula C16H21NOSi B178090 O-(Tert-butyldiphenylsilyl)hydroxylamine CAS No. 103587-51-5

O-(Tert-butyldiphenylsilyl)hydroxylamine

Cat. No. B178090
Key on ui cas rn: 103587-51-5
M. Wt: 271.43 g/mol
InChI Key: PWTWOGMXABHJOA-UHFFFAOYSA-N
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Patent
US07022846B2

Procedure details

Under nitrogen, a 50 L extractor was charged with dichloromethane (20 L), triethylamine (7.1 L, 50.9 mol), and hydroxylamine hydrochloride (1769 g, 25.5 mol). The mixture was stirred for 45 minutes then tert-butylchlorodiphenylsilane (7 kg, 25.5 mol) was added in seven 1 kg portions over 40 minutes. Additional dichloromethane (10 L) was added, filling the vessel to capacity. The joints were stoppered and the mixture stirred at 20° C. for 5 days. The resulting thick white suspension was filtered to remove the precipitate (mostly triethylamine hydrochloride). The filtrate was concentrated to a thick paste by rotary evaporation on two separate evaporators. Ethyl acetate (4 L) was added to each portion and evaporation continued until 2 L of solvent were condensed. The suspension from each half was combined in the 50-L reactor, ethyl acetate (28 L) was added, and the mixture was stirred for 15 minutes. The mixture was filtered (removing the remaining triethylamine hydrochloride) and the solvent evaporated (again using two rotary evaporators). When most of the solvent was removed, hexane (4 L) was added to each portion and evaporation continued until 2 L of solvent were condensed. The two halves were combined in the 50-L reactor, hexane (20 L) was added, and the mixture was stirred for 15 minutes. The resulting white solid was collected by filtration, washed with hexanes, and dried in a vacuum oven at 40° C., giving 4780 g (69% yield) of O-(tert-butyldiphenylsilyl)-hydroxylamine.
Quantity
20 L
Type
reactant
Reaction Step One
Quantity
7.1 L
Type
reactant
Reaction Step One
Quantity
1769 g
Type
reactant
Reaction Step One
Quantity
7 kg
Type
reactant
Reaction Step Two
[Compound]
Name
seven
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
10 L
Type
reactant
Reaction Step Three
Quantity
20 L
Type
solvent
Reaction Step Four
Quantity
28 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClCCl.C(N(CC)CC)C.Cl.[NH2:12][OH:13].[C:14]([Si:18](Cl)([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([CH3:17])([CH3:16])[CH3:15]>CCCCCC.C(OCC)(=O)C>[Si:18]([O:13][NH2:12])([C:14]([CH3:17])([CH3:16])[CH3:15])([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 L
Type
reactant
Smiles
ClCCl
Name
Quantity
7.1 L
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1769 g
Type
reactant
Smiles
Cl.NO
Step Two
Name
Quantity
7 kg
Type
reactant
Smiles
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
seven
Quantity
1 kg
Type
reactant
Smiles
Step Three
Name
Quantity
10 L
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
20 L
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
28 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 20° C. for 5 days
Duration
5 d
FILTRATION
Type
FILTRATION
Details
The resulting thick white suspension was filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitate (mostly triethylamine hydrochloride)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a thick paste by rotary evaporation on two
CUSTOM
Type
CUSTOM
Details
separate evaporators
ADDITION
Type
ADDITION
Details
Ethyl acetate (4 L) was added to each portion and evaporation
CUSTOM
Type
CUSTOM
Details
condensed
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered (
CUSTOM
Type
CUSTOM
Details
removing the remaining triethylamine hydrochloride) and the solvent
CUSTOM
Type
CUSTOM
Details
evaporated (
CUSTOM
Type
CUSTOM
Details
When most of the solvent was removed
ADDITION
Type
ADDITION
Details
hexane (4 L) was added to each portion and evaporation
CUSTOM
Type
CUSTOM
Details
condensed
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting white solid was collected by filtration
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)ON
Measurements
Type Value Analysis
AMOUNT: MASS 4780 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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